7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-4-3-7-2-1-5-14-9(7)6-8/h3-4,6,14H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZZKZNESVFQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C(F)(F)F)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381747 | |
| Record name | 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
450-62-4 | |
| Record name | 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of pre-formed tetrahydroquinoline derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst . Another approach involves the cyclization of appropriate precursors under specific conditions to form the tetrahydroquinoline ring, followed by trifluoromethylation .
Industrial Production Methods: Industrial production of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products: The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline serves as a crucial building block in organic synthesis. It is utilized for:
- Ligand Development : Acts as a ligand in coordination chemistry.
- Synthesis of Complex Molecules : Facilitates the creation of various organic compounds through substitution and functionalization reactions.
Biology
Research indicates potential biological activities:
- Antimicrobial Properties : Investigated for effectiveness against bacterial strains.
- Anticancer Activity : Studies suggest it may inhibit cancer cell proliferation through modulation of specific signaling pathways.
Medicine
In medicinal chemistry, this compound is explored for:
- Drug Development : The trifluoromethyl group is believed to improve pharmacokinetic properties of drug candidates.
- Opioid Receptor Modulation : Exhibits significant binding affinities to opioid receptors, influencing pain management strategies.
Industry
The compound is also applied in:
- Material Science : Utilized in developing advanced materials such as polymers and coatings due to its chemical stability.
- Agricultural Chemicals : Potential applications in agrochemicals are being explored due to its biological activity.
Case Studies
-
Antinociceptive Activity Study :
- In animal models, this compound demonstrated significant pain relief through modulation of μ-opioid receptors.
- Binding affinities were measured with Ki values indicating strong interactions with opioid receptors (KOR Ki = 5 nM).
-
Anti-inflammatory Effects :
- In vitro studies showed that the compound suppresses LPS-induced inflammation in BV2 microglial cells by inhibiting pro-inflammatory cytokines (IL-6 and TNF-α) at low IC₅₀ values.
-
Opioid Receptor Binding Study :
- A comprehensive evaluation revealed that the trifluoromethyl substitution significantly influences binding affinities to opioid receptors with notable differences among analogues.
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) |
|---|---|---|---|
| This compound | 5 | 15 | >100 |
| Ortho-trifluoromethyl analogue | 1 | 12 | >100 |
| Meta-trifluoromethyl analogue | 10 | 8 | >100 |
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Tetrahydroquinoline Derivatives
Substituent Position and Electronic Effects
The position and nature of substituents on the tetrahydroquinoline scaffold significantly impact reactivity, stability, and bioactivity:
Pharmacological Activity
Tetrahydroquinoline derivatives exhibit diverse bioactivities depending on substituents:
Physicochemical Properties
Key Insight : The -CF₃ group increases lipophilicity (LogP ~2.8), enhancing membrane permeability compared to polar 2-methyl or 4-oxo derivatives .
Biological Activity
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group significantly influences its chemical properties, binding affinities, and overall biological efficacy. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological profiles, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound includes a tetrahydroquinoline core with a trifluoromethyl group at the 7-position. This configuration enhances lipophilicity and alters the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈F₃N |
| Molecular Weight | 201.16 g/mol |
| Boiling Point | 135-140 °C |
| Solubility in Water | Low |
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's binding affinity to various receptors and enzymes. Studies indicate that it may modulate receptor signaling pathways and inhibit enzyme activities critical in various physiological processes.
Antinociceptive Activity
Recent studies have demonstrated that this compound exhibits significant antinociceptive properties. In animal models, it has been shown to reduce pain responses through modulation of opioid receptors. For example, a study reported that analogues with modifications at the 7-position displayed varied agonistic or antagonistic effects on μ-opioid receptors (MOR) and κ-opioid receptors (KOR) .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro experiments using BV2 microglial cells indicated that it suppresses LPS-induced inflammation by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The IC₅₀ values for these effects were notably low, indicating high potency .
Study on Opioid Receptor Binding
A comprehensive evaluation of various tetrahydroquinoline derivatives revealed that the trifluoromethyl substitution at the 7-position significantly influenced binding affinities to opioid receptors. The study found that ortho-trifluoromethyl analogues exhibited strong binding at KOR compared to other receptor types . The following table summarizes the binding affinities (Ki values) for selected compounds:
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) |
|---|---|---|---|
| This compound | 5 | 15 | >100 |
| Ortho-trifluoromethyl analogue | 1 | 12 | >100 |
| Meta-trifluoromethyl analogue | 10 | 8 | >100 |
Anti-inflammatory Study in BV2 Cells
In a study assessing anti-inflammatory activity in BV2 cells treated with LPS, the trifluoromethyl compound showed significant inhibition of IL-6 and NO production with IC₅₀ values ranging from 20 to 40 µM for various derivatives . The results are summarized below:
| Compound | IL-6 IC₅₀ (µM) | NO IC₅₀ (µM) |
|---|---|---|
| HSR1101 | <30 | <20 |
| HSR1102 | <30 | <25 |
| HSR1103 | ~70 | ~50 |
Q & A
Q. Key Considerations :
- Substituent location (e.g., trifluoromethyl at position 7) directs electrophilic attack and cyclization efficiency .
- Solvent choice (e.g., THF) and catalysts (e.g., AuCl₃) critically impact yield and regioselectivity .
How can researchers characterize the structural and electronic properties of this compound?
Basic Research Question
Methodological characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR to confirm trifluoromethyl group integration and assess electronic effects .
- X-ray crystallography : Resolve stereochemistry and confirm cyclization patterns, as applied in related tetrahydroquinoline derivatives .
- InChI key analysis : Validate molecular identity using standardized identifiers (e.g., InChI=1S/C10H10F3N) .
Q. Advanced Tip :
- Compare experimental NMR shifts with density functional theory (DFT) calculations to correlate electronic effects of the trifluoromethyl group with reactivity .
What strategies resolve contradictions in reaction yields when synthesizing 7-substituted tetrahydroquinolines?
Advanced Research Question
Discrepancies in yields often arise from:
- Substituent steric effects : The bulky trifluoromethyl group at position 7 may hinder cyclization. Optimize reaction time and temperature to mitigate steric interference .
- Catalyst deactivation : Au catalysts may degrade in the presence of amines. Use stabilizing ligands or alternate catalysts (e.g., Pd/C) .
Q. Data-Driven Approach :
- Perform kinetic studies using in situ FTIR or HPLC to monitor intermediate formation and adjust reaction parameters dynamically .
How does the trifluoromethyl group influence the biological activity of 7-substituted tetrahydroquinolines?
Advanced Research Question
While direct data on 7-(trifluoromethyl)-tetrahydroquinoline is limited, analogous studies suggest:
- Enhanced metabolic stability : The trifluoromethyl group reduces oxidative metabolism, prolonging half-life in pharmacological agents .
- Electron-withdrawing effects : Modulate binding affinity to biological targets (e.g., enzymes or receptors) by altering electron density in the aromatic ring .
Q. Experimental Design :
- Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., Cl, CH₃) and compare bioactivity profiles .
What mechanistic insights explain the regioselectivity of trifluoromethyl group incorporation in tetrahydroquinoline synthesis?
Advanced Research Question
Regioselectivity is governed by:
- Electronic directing effects : The trifluoromethyl group’s -I effect directs electrophilic substitution to the meta position, favoring cyclization at position 7 .
- Transition-state stabilization : Au catalysts stabilize propargyl-amine intermediates, promoting cyclization over competing pathways .
Q. Validation Methods :
- Isotopic labeling (e.g., ¹³C) or computational modeling to map reaction pathways and transition states .
How can researchers optimize solvent systems for large-scale synthesis of this compound?
Advanced Research Question
Optimization involves:
- Green solvent screening : Test biodegradable solvents (e.g., cyclopentyl methyl ether) to replace THF while maintaining reaction efficiency .
- Solvent polarity effects : Higher polarity solvents improve solubility of trifluoromethylated intermediates but may hinder cyclization. Balance via binary solvent systems (e.g., THF/H₂O) .
Q. Scale-Up Considerations :
- Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions in large batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
